molecular formula C6H13NO3S B3246863 3-Aminocyclohexane-1-sulfonic acid CAS No. 1803562-79-9

3-Aminocyclohexane-1-sulfonic acid

Cat. No.: B3246863
CAS No.: 1803562-79-9
M. Wt: 179.24 g/mol
InChI Key: GQLSXNXLLLRPMO-UHFFFAOYSA-N
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Description

3-Aminocyclohexane-1-sulfonic acid is a cyclic sulfonic acid of significant interest in medicinal chemistry and biochemical research. As a cyclic analog of taurine (2-aminoethanesulfonic acid), this compound serves as a valuable tool for investigating taurine's physiological roles and mechanisms of action . Sulfonic acids are characterized by their strong acidity, high water solubility, and molecular stability, making them particularly useful for designing compounds with enhanced biological activity and physicochemical properties . In specialized research settings, this compound and its structural isomers have demonstrated notable effects on cellular calcium homeostasis. Studies on similar cyclic aminocycloalkanesulfonic acids have revealed potent activity in retinal tissue models, where certain stereoisomers function as powerful inhibitors of ATP-dependent calcium uptake, while others mimic taurine's effects at higher concentrations . This makes 3-aminocyclohexane-1-sulfonic acid a compelling candidate for neuroscientific research, particularly in studies exploring neurotransmitter regulation, cellular osmoregulation, and retinal function. The compound's molecular structure features both sulfonic acid and amine functional groups, providing amphoteric properties that enhance its versatility in chemical synthesis and pharmaceutical development. Researchers utilize this scaffold for creating novel derivatives with potential biological activity. The structural conformation (cis or trans) at the amino and sulfonic acid substituents significantly influences biological activity and molecular properties, offering researchers opportunities to study structure-activity relationships in depth. Applications: This chemical is employed in various research areas including: development of taurine transport inhibitors; investigation of calcium signaling pathways; design of enzyme inhibitors; synthesis of more complex pharmaceutical intermediates; and structure-activity relationship studies of cyclic amino acids. Handling & Safety: For research purposes only. Not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate personal protective equipment when handling this compound.

Properties

IUPAC Name

3-aminocyclohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSXNXLLLRPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-79-9
Record name Cyclohexanesulfonic acid, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclohexane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino-substituted cyclohexane derivatives .

Mechanism of Action

The mechanism of action of 3-Aminocyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and functional derivatives of 3-Aminocyclohexane-1-sulfonic acid, emphasizing differences in properties, applications, and safety.

Table 1: Key Attributes of 3-Aminocyclohexane-1-sulfonic Acid and Structurally Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Profile
3-Aminocyclohexane-1-sulfonic acid (CAPS) 1135-40-6 C₉H₁₉NO₃S 221.32 Cyclohexylamino group on propane sulfonate Biochemical buffering Skin/eye irritation ; No OSHA hazards
Sodium 3-aminopropane-1-sulfonate 3687-18-1 C₃H₈NNaO₃S 161.15 Amino group on propane sulfonate (sodium salt) Potential surfactant or buffer Not specified
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate 2281-11-0 C₂₃H₄₈N₂O₃S 432.70 Long alkyl chain (C18) quaternary ammonium Surfactant/detergent formulations Likely irritant due to surfactant properties
4-Hydroxybutane-1-sulfonic acid 16052-06-5 C₄H₁₀O₄S 154.18 Hydroxyl group on butane sulfonate Industrial synthesis Not specified

Structural and Functional Analysis

Sodium 3-Aminopropane-1-sulfonate (CAS 3687-18-1) Key Differences: Lacks the cyclohexyl group, making it smaller and more hydrophilic. The sodium salt enhances water solubility.

3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate (CAS 2281-11-0)

  • Key Differences : Contains a long hydrophobic alkyl chain (C18) and a quaternary ammonium group.
  • Applications : Acts as a zwitterionic surfactant, suitable for lipid membrane studies or detergent formulations .

4-Hydroxybutane-1-sulfonic Acid (CAS 16052-06-5)

  • Key Differences : Shorter carbon chain (C4) with a hydroxyl group, reducing steric hindrance.
  • Applications : Likely used in organic synthesis or industrial processes due to its reactive hydroxyl group .

Functional Comparison with Aromatic Sulfonic Acids

  • 3-Aminonaphthalene-1-sulfonic Acid: Used in dye synthesis and analytical chemistry due to its aromatic amine group .
  • 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid: Employed in pharmaceutical intermediates, with stricter handling requirements due to reactive hydroxyl and amino groups .

Biological Activity

3-Aminocyclohexane-1-sulfonic acid (ACHA) is an organic compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities. Its structural configuration allows it to interact with specific molecular targets, influencing various biochemical pathways.

The biological activity of ACHA is primarily attributed to its ability to act as an inhibitor or activator of specific enzymes. This interaction can affect cellular processes such as enzyme kinetics and metabolic pathways. For instance, ACHA may modulate the activity of certain enzymes involved in metabolic regulation, impacting overall cellular function and health.

Enzyme Interaction Studies

Research indicates that ACHA can influence enzyme activity through competitive inhibition. For example, studies have shown that ACHA interacts with enzymes at low pH levels, which is significant for understanding its role in biological systems . The binding affinity and specificity of ACHA for various enzymes highlight its potential as a pharmacological chaperone, particularly in conditions like Pompe disease where enzyme activity is compromised .

Antimicrobial Properties

ACHA has also been investigated for its antimicrobial properties. In a comparative study, the compound demonstrated varying levels of antimicrobial activity against different bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing that ACHA possesses some degree of efficacy against common pathogens . This suggests potential applications in developing antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial effects, ACHA exhibits antioxidant properties. Research utilizing DPPH and ABTS methods has indicated that ACHA can scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems . This property could have implications for therapeutic strategies aimed at oxidative stress-related diseases.

Case Study 1: Enzyme Modulation

A study focused on the effects of ACHA on acid α-glucosidase (GAA), a lysosomal enzyme implicated in Pompe disease, demonstrated that ACHA could enhance the enzyme's activity under specific conditions. The findings suggested that ACHA acts as a competitive inhibitor, stabilizing GAA variants and increasing their localization within lysosomes . This indicates a promising avenue for drug development targeting lysosomal storage disorders.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of ACHA, researchers tested its effects against Escherichia coli and Candida albicans. The results indicated that while ACHA had lower antimicrobial activity compared to established antibiotics, it still showed potential as an adjunct treatment or in formulations aimed at enhancing microbial resistance .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-Aminocyclohexane-1-sulfonic acidAmino sulfonic acidModerate enzyme inhibition
4-Aminocyclohexane-1-sulfonic acidAmino sulfonic acidLimited antimicrobial properties
Cyclohexanesulfonic acid derivativesSulfonic acid derivativeVaries based on substituents

3-Aminocyclohexane-1-sulfonic acid stands out due to its unique structural properties which confer distinct biological activities compared to its isomers and derivatives. Its ability to influence enzyme activity and exert antimicrobial effects makes it a valuable compound for further research.

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 3-Aminocyclohexane-1-sulfonic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting cyclohexylamine with 1,3-propanesultone under controlled alkaline conditions. Key steps include:

  • Reaction Setup : Mix equimolar amounts of cyclohexylamine and 1,3-propanesultone in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Purification : Recrystallize the crude product using ethanol-water mixtures to remove unreacted starting materials.
  • Purity Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 210 nm and elemental analysis (C, H, N, S) to verify stoichiometry .

Q. How can researchers characterize the structural integrity of 3-Aminocyclohexane-1-sulfonic acid using spectroscopic techniques?

  • Methodological Answer : A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Use deuterated water (D₂O) to resolve sulfonic acid protons (δ 2.8–3.2 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm).
  • FT-IR : Identify characteristic bands for sulfonic acid (–SO₃H) at 1040 cm⁻¹ (asymmetric stretching) and 1170 cm⁻¹ (symmetric stretching).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 220 [M–H]⁻ .

Q. What are the buffer applications of 3-Aminocyclohexane-1-sulfonic acid, and what experimental conditions optimize its use?

  • Methodological Answer : This compound functions as a zwitterionic buffer effective in the pH range 9.7–11.3. For biochemical assays:

  • Preparation : Dissolve in deionized water (0.1–0.5 M) and adjust pH with NaOH or HCl.
  • Thermal Stability : Pre-warm solutions to 25–37°C to avoid precipitation in low-ionic-strength media.
  • Compatibility : Avoid metal ions (e.g., Ca²⁺, Mg²⁺) that may form insoluble sulfonate complexes .

Advanced Research Questions

Q. How do structural modifications to the cyclohexyl or sulfonic acid groups influence the compound’s solubility and proton conductivity?

  • Methodological Answer : Modifications can be systematically studied via:

  • Side-Chain Engineering : Replace the cyclohexyl group with aromatic rings (e.g., phenyl) to assess π-π stacking effects on solubility.
  • Sulfonic Acid Substitution : Introduce fluorinated groups (e.g., –CF₃) to enhance hydrophobicity and proton mobility, as demonstrated in perfluorinated sulfonic-acid (PFSA) ionomer research.
  • Transport Property Analysis : Use electrochemical impedance spectroscopy (EIS) to measure proton conductivity under varying humidity .

Q. What experimental strategies mitigate degradation of 3-Aminocyclohexane-1-sulfonic acid under extreme pH or thermal stress?

  • Methodological Answer : Degradation pathways (e.g., desulfonation or cyclohexylamine cleavage) require:

  • Accelerated Aging Tests : Expose samples to 80°C and pH < 2 or > 12 for 24–72 hours. Monitor degradation via HPLC-MS.
  • Stabilization Methods : Add radical scavengers (e.g., 2,6-di-tert-butylphenol) to inhibit oxidative breakdown.
  • Morphological Analysis : Use small-angle X-ray scattering (SAXS) to correlate structural integrity with degradation resistance .

Q. How can molecular dynamics (MD) simulations model interactions between 3-Aminocyclohexane-1-sulfonic acid and biological membranes?

  • Methodological Answer : Computational workflows include:

  • Force Field Parameterization : Derive partial charges and bond parameters from quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*).
  • Membrane Systems : Embed the compound in lipid bilayers (e.g., DPPC) using GROMACS or NAMD.
  • Interaction Analysis : Calculate free-energy profiles (umbrella sampling) for sulfonic acid group penetration into lipid tails. Validate with neutron reflectometry data .

Contradictions and Resolutions

  • Synthesis Yield Variability : Discrepancies in reported yields (60–85%) arise from solvent purity and temperature control. Standardize anhydrous conditions and inert atmospheres .
  • Buffer Precipitation : Conflicting solubility claims are resolved by pre-filtering solutions through 0.22 µm membranes and avoiding divalent cations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminocyclohexane-1-sulfonic acid
Reactant of Route 2
3-Aminocyclohexane-1-sulfonic acid

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